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molecular formula C15H17NOSi B8316959 6-(3-(Trimethylsilyl)phenyl)picolinaldehyde

6-(3-(Trimethylsilyl)phenyl)picolinaldehyde

Cat. No. B8316959
M. Wt: 255.39 g/mol
InChI Key: XFQZYMASFQXGOO-UHFFFAOYSA-N
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Patent
US09012651B2

Procedure details

To a solution of 6-bromopicolinaldehyde (1.00 g, 5.38 mmol) in dioxane (25 mL) at ambient temperature was added 3-trimethylsilylphenylboronic acid (1.04 g, 5.38 mmol), cesium carbonate (2.7 mL, 5.4 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.088 g, 0.11 mmol). The solution was degassed (3× vacuum/purge N2) and heated to 80° C. overnight. The mixture was cooled to room temperature and partioned between water and CH2Cl2. The organic phase concentrated and purified by chromatography (10% EtOAc:hexanes) to provide 1.18 g (86%) of the title compound. MS (DCI30 ) m/z 256 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=1.[CH3:10][Si:11]([CH3:22])([CH3:21])[C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1>[CH3:10][Si:11]([CH3:22])([CH3:21])[C:12]1[CH:17]=[C:16]([C:2]2[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Name
Quantity
1.04 g
Type
reactant
Smiles
C[Si](C=1C=C(C=CC1)B(O)O)(C)C
Name
cesium carbonate
Quantity
2.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
(3× vacuum/purge N2)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (10% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(C=CC1)C1=CC=CC(=N1)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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